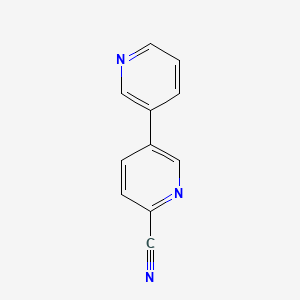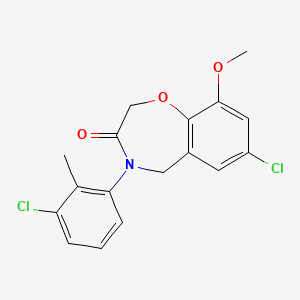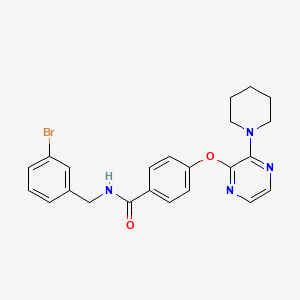![molecular formula C24H26N2S B2988407 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine CAS No. 312274-28-5](/img/structure/B2988407.png)
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine is an organic compound that belongs to the class of imidazolidines This compound features a unique structure with two benzyl groups and a 4-(methylsulfanyl)phenyl group attached to the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine can be synthesized through a multi-step process involving the following key steps:
Formation of Imidazolidine Ring: The imidazolidine ring can be formed by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Benzyl Groups: The benzyl groups can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of 4-(Methylsulfanyl)phenyl Group: The 4-(methylsulfanyl)phenyl group can be attached via a Friedel-Crafts alkylation reaction using 4-(methylsulfanyl)benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1,3-dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparación Con Compuestos Similares
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine can be compared with other similar compounds, such as:
1,3-Dibenzyl-2-phenylimidazolidine: Lacks the 4-(methylsulfanyl)phenyl group, resulting in different reactivity and applications.
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazoline: Contains an imidazoline ring instead of an imidazolidine ring, leading to variations in chemical properties and biological activities.
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazole:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1,3-dibenzyl-2-(4-methylsulfanylphenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2S/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJTZCWBTUHXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
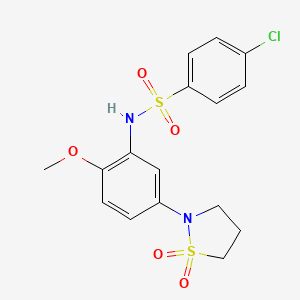
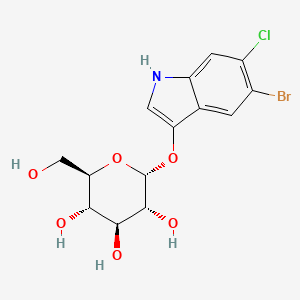

![5-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988328.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2988329.png)

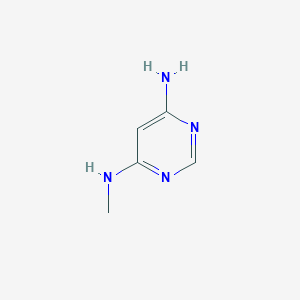
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2988334.png)

![1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide](/img/structure/B2988342.png)
![3-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2988343.png)
